molecular formula C25H28N4O5S2 B2551551 methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 851716-98-8

methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2551551
CAS No.: 851716-98-8
M. Wt: 528.64
InChI Key: AKQCEHGCCBLBJR-QPLCGJKRSA-N
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Description

Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a 6-methoxy-substituted benzothiazole core, a thioether-linked acetyl imino group, and a 4-phenylpiperazine moiety. Its synthesis likely involves functionalization of 6-methoxybenzo[d]thiazol-2-amine, a common precursor for benzothiazole derivatives, as demonstrated in studies on analogous compounds . Characterization methods such as UV/Vis spectroscopy, NMR, and melting point analysis are critical for verifying its structure, as seen in related benzothiazole syntheses .

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQCEHGCCBLBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Methyl 2-(2-Thioxobenzo[d]oxazol-3(2H)-yl)acetate (4a)

  • Core Structure : Replaces benzothiazole with benzoxazole (oxygen instead of sulfur in the heterocycle) .
  • Functional Groups: Features a thioxo (C=S) group at position 2, contrasting with the target compound’s imino (C=N) group.
  • Implications : The sulfur atom in benzothiazoles enhances electron delocalization and may improve binding to metal-containing enzymes compared to benzoxazoles .

Azo-Benzothiazolyl Benzoic Acid Derivatives

  • Core Structure : Incorporates an azo (-N=N-) linkage between benzothiazole and benzoic acid, absent in the target compound .
  • Functional Groups: Carboxylic acid and phenolic groups contribute to acidity (pKa ~2–5), whereas the target’s methyl ester and thioether groups prioritize lipophilicity and metabolic stability .

Methyl Ester-Containing Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Core Structure : Triazine ring with sulfonylurea and methyl ester groups .
  • Functional Groups : The ester enhances stability and bioavailability, similar to the target compound’s methyl ester, but the triazine and sulfonylurea moieties target plant acetolactate synthase, unlike the benzothiazole-piperazine system .

Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxoacetate

  • Core Structure : Pyrrolizine ring with ethyl ester and ketone groups .
  • Functional Groups : Ethyl ester vs. methyl ester may alter pharmacokinetics, while the phenylpiperazine in the target compound could enhance CNS penetration .

Piperazine-Containing Derivatives

4-Phenylpiperazine Analogues

  • This contrasts with benzothiazole-azo dyes, which lack such motifs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Target/Use Reference
Target Compound Benzothiazole 6-Methoxy, thioether, piperazine, ester Enzyme inhibition (hypothesized)
Methyl 2-(2-Thioxobenzo[d]oxazol-3-yl)acetate Benzoxazole Thioxo, methyl ester Synthetic intermediate
Metsulfuron Methyl Ester Triazine Sulfonylurea, methyl ester Plant acetolactate synthase
Azo-Benzothiazolyl Benzoic Acid Benzothiazole-azo Carboxylic acid, azo linkage Dyes, metal chelation

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~550 3.2 <0.1 (Lipophilic)
Methyl 2-(2-Thioxobenzo[d]oxazol-3-yl)acetate ~250 1.8 1.5
Metsulfuron Methyl Ester ~381 2.5 0.3

Research Findings and Implications

  • Metabolic Stability : The thioether bridge in the target compound may reduce oxidative metabolism compared to sulfonylureas or azo dyes .
  • Receptor Binding : The 4-phenylpiperazine moiety could enhance affinity for serotonin or dopamine receptors, a feature absent in simpler benzothiazole esters .
  • Synthetic Challenges: The Z-configuration of the imino group and steric hindrance from the phenylpiperazine may complicate synthesis compared to benzoxazole analogues .

Biological Activity

Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound notable for its diverse structural features, including a methoxy group, a piperazine moiety, and a benzothiazole ring. These components suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key functional groups:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Piperazine Moiety : Commonly associated with psychotropic effects and potential interactions with neurotransmitter systems.
  • Benzothiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Sulfanyl and Imino Groups : These groups may enhance reactivity and facilitate interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The following sections summarize findings related to the biological activity of methyl 2-[(2Z)-6-methoxy...].

Pharmacological Effects

  • Neurotransmitter Interaction :
    • Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could imply potential applications in treating mood disorders or neurodegenerative diseases.
  • Anticancer Activity :
    • Compounds containing benzothiazole rings have been documented to possess cytotoxic properties against various cancer cell lines. In vitro studies are needed to evaluate the specific anticancer efficacy of this compound.
  • Antimicrobial Properties :
    • Similar benzothiazole derivatives have shown antimicrobial activity. Future research could explore the spectrum of activity against bacterial and fungal pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally related compounds:

StudyCompoundBiological ActivityFindings
Benzothiazole DerivativeAnticancerExhibited cytotoxicity against tumor cell lines (LC50 values reported)
Piperazine AnalogNeuroprotectiveShown to enhance neuroprotective effects in animal models
MethoxybenzothiazoleAntimicrobialDemonstrated significant inhibition of bacterial growth in vitro

Synthesis and Reactivity

The synthesis of methyl 2-[(2Z)-6-methoxy... typically involves multi-step organic synthesis techniques that can be optimized for yield and purity. Understanding the reactivity of this compound is crucial for modifying its structure to enhance efficacy or reduce toxicity.

Reaction Pathways

The compound's reactivity can be analyzed through various reaction types:

  • Nucleophilic Substitution : The presence of the sulfanyl group suggests potential for nucleophilic attack, which may be utilized in further functionalization.
  • Condensation Reactions : The imino group could participate in condensation reactions, potentially leading to more complex derivatives with enhanced biological activity.

Q & A

Q. Byproduct Analysis :

ByproductSourceMitigation
DimerOxidative couplingAdd 1% AcOH
SulfoxideO₂ exposureUse argon

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